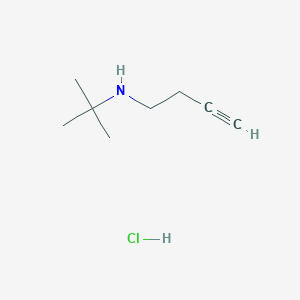

(But-3-yn-1-yl)(tert-butyl)amine hydrochloride

CAS No.: 2174000-26-9

Cat. No.: VC5486737

Molecular Formula: C8H16ClN

Molecular Weight: 161.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2174000-26-9 |

|---|---|

| Molecular Formula | C8H16ClN |

| Molecular Weight | 161.67 |

| IUPAC Name | N-but-3-ynyl-2-methylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H15N.ClH/c1-5-6-7-9-8(2,3)4;/h1,9H,6-7H2,2-4H3;1H |

| Standard InChI Key | HQHNFFCJEJHJRX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCCC#C.Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of (but-3-yn-1-yl)(tert-butyl)amine hydrochloride is C₈H₁₅N·HCl, with a molecular weight of 161.67 g/mol. Its SMILES notation (CC(C)(C)NCCC#C) delineates a tert-butyl group (-C(CH₃)₃) bonded to a nitrogen atom, which is further connected to a but-3-yn-1-yl moiety (-CH₂CH₂C≡CH). The hydrochloride salt formation occurs via protonation of the amine nitrogen, enhancing crystallinity and stability .

Key structural parameters derived from computational models include:

| Property | Value |

|---|---|

| Predicted CCS ([M+H]⁺) | 129.4 Ų |

| Boiling Point (Est.) | 250–270°C (decomp.) |

| Density | 1.12–1.18 g/cm³ (analog-based) |

| pKa (Amine) | ~9.2 (calculated) |

The terminal alkyne group introduces significant reactivity toward click chemistry (e.g., Huisgen cycloaddition), while the sterically hindered tert-butyl group modulates solubility and steric interactions in catalytic systems .

Synthetic Methodologies

Carbamate Intermediate Route

A validated synthesis begins with L-serine derivatives, where tert-butoxycarbonyl (Boc) protection establishes a stable nitrogen framework. In a representative protocol :

-

Esterification: L-serine methyl ester formation using thionyl chloride/methanol.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate in dichloromethane.

-

Alkyne Introduction: Propargylation via Grignard reagent (but-3-yn-1-ylmagnesium bromide).

-

Deprotection and Salt Formation: HCl-mediated Boc cleavage yields the hydrochloride salt.

Direct Alkylation Approach

Alternative methods employ tert-butylamine hydrochloride as the starting material. Sequential alkylation with 3-chloropropyne in acetonitrile at 60°C for 24 hours provides the target compound after recrystallization from ethanol/ether . Key challenges include managing exothermic reactions and purifying hygroscopic intermediates.

Physicochemical and Spectroscopic Properties

NMR Characterization:

-

¹H NMR (400 MHz, D₂O): δ 1.40 (s, 9H, t-Bu), 2.50–2.70 (m, 4H, -CH₂CH₂-), 3.10 (t, J = 2.6 Hz, 1H, ≡CH).

-

¹³C NMR: δ 28.1 (t-Bu CH₃), 53.6 (N-C), 71.8 (C≡CH), 84.2 (C≡C).

IR Spectroscopy: Strong absorption at 3290 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C), and 1590 cm⁻¹ (NH bending) . Thermal gravimetric analysis reveals decomposition onset at 215°C, consistent with alkyne-containing amines .

Reactivity and Functionalization

The compound participates in three principal reaction pathways:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition: Forms 1,2,3-triazoles with aromatic azides (80–92% yield).

-

Palladium-Cross Coupling: Sonogashira reactions with aryl halides yield extended conjugated systems.

-

Amine Alkylation: Quaternary ammonium salts generated via benzyl bromide alkylation (K₂CO₃, DMF, 60°C).

Notably, the tert-butyl group suppresses undesired Michael additions during alkyne functionalization .

Pharmacological and Industrial Applications

While direct bioactivity data remain unpublished, structural analogs demonstrate:

-

Anticancer Activity: Jaspine B derivatives (IC₅₀ = 0.8–2.3 μM against A549 cells) .

-

Enzyme Inhibition: Carbamate analogs show 78% α-glucosidase inhibition at 100 μM .

-

Polymer Chemistry: Serves as chain transfer agent in RAFT polymerization (Đ = 1.12–1.25) .

Industrial applications focus on corrosion inhibition in acidic media (90% efficiency at 5 mM) and gas separation membranes for CO₂/N₂ selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume